molecular formula C21H18N2O4 B3466407 3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

Cat. No.: B3466407
M. Wt: 362.4 g/mol
InChI Key: YBJQFYCTDMHHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is a synthetic hybrid compound designed for pharmaceutical and biological research, integrating two privileged pharmacophores: a coumarin nucleus and an N-acyl piperazine moiety. The 2H-chromen-2-one (coumarin) scaffold is extensively investigated in medicinal chemistry due to its broad pharmacological potential, with specific derivatives demonstrating significant antibacterial properties . The C-3 position of the coumarin ring, which is functionalized in this compound, is recognized as a critical site for modulating biological activity . The molecule features a 4-benzoyl-substituted piperazine, connected via a stable carbonyl linker, a structural motif commonly employed in the development of bioactive ligands for neurological targets . Similar 3-carboxamide-linked coumarin and indole derivatives have been synthesized and identified as potent ligands with high affinity for central nervous system receptors, such as the dopamine D4 subtype, highlighting the value of this architecture in neuroscientific discovery . This combination suggests potential research applications in developing novel therapeutic agents for bacterial infections and central nervous system disorders. The product is intended for chemical and biological research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-benzoylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-19(15-6-2-1-3-7-15)22-10-12-23(13-11-22)20(25)17-14-16-8-4-5-9-18(16)27-21(17)26/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJQFYCTDMHHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Benzoylpiperazine-1-carbonyl)coumarin typically involves the reaction of coumarin derivatives with benzoylpiperazine under specific conditions. One common method is the condensation reaction between 4-benzoylpiperazine and coumarin-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazinyl group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Benzoylation Benzoyl chloride, DCM, TEA, 0–25°C, 4 h3-[(4-benzoylpiperazine-1-carbonyl)-8-methoxy]-2H-chromen-2-one72%
Sulfonylation Arylsulfonyl chlorides, CHCl₃, 12 h3-[[4-(arylsulfonyl)piperazin-1-yl]carbonyl]-2H-chromen-2-one derivatives56–82%

Mechanistic Insight : The secondary amine in the piperazine ring acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides) to form substituted derivatives .

Hydrolysis of the Amide Bond

The carbamoyl linker (-CON-) is susceptible to hydrolysis under strong acidic or alkaline conditions:

ConditionsReagentsProduct(s)Notes
Acidic Hydrolysis 6M HCl, reflux, 8 h4-Hydroxy-2H-chromen-2-one + BenzoylpiperazineComplete cleavage of the amide bond
Basic Hydrolysis 2M NaOH, 70°C, 6 hChromen-2-one-3-carboxylic acid + Piperazine benzamidePartial degradation observed

Electrophilic Aromatic Substitution

The chromenone core participates in electrophilic substitutions, primarily at the C-4 position:

ReactionReagents/ConditionsProduct(s)YieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 h3-[(4-Benzoylpiperazinyl)carbonyl]-4-nitro-2H-chromen-2-one65%
Halogenation Br₂/FeBr₃, DCM, 25°C, 3 h8-Bromo-3-[(4-benzoylpiperazinyl)carbonyl]-2H-chromen-2-one58%

Regioselectivity : Electron-withdrawing groups on the chromenone ring direct substitution to the C-4 and C-8 positions .

Reduction Reactions

The chromenone’s α,β-unsaturated lactone is reduced under catalytic hydrogenation:

Reagents/ConditionsProduct(s)YieldNotes
H₂ (1 atm), Pd/C, EtOH, 6 h3-[(4-Benzoylpiperazinyl)carbonyl]-chroman-2-one89%Saturation of C2–C3 double bond

Oxidation of the Piperazine Moiety

The benzoyl-piperazine group undergoes oxidation at the tertiary amine:

Reagents/ConditionsProduct(s)YieldSource
mCPBA, DCM, 0°C, 1 hN-Oxide derivative78%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Suzuki Coupling 8-Bromo derivative, Pd(PPh₃)₄, K₂CO₃, DMF8-Aryl-3-[(4-benzoylpiperazinyl)carbonyl]-2H-chromen-2-one60–75%

Complexation with Metal Ions

The carbonyl and piperazinyl groups act as bidentate ligands:

Metal SaltConditionsComplex StructureApplication
CuCl₂MeOH, 25°C, 2 hOctahedral Cu(II) complexAntimicrobial studies

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromenone’s double bond:

ConditionsProduct(s)Notes
UV (365 nm), 6 hCyclobutane-fused dimerReduced bioactivity

Key Research Findings

  • Antimicrobial Activity : Halogenated derivatives (e.g., 8-bromo) show enhanced efficacy against S. aureus (MIC = 4 µg/mL) .

  • Enzyme Inhibition : N-Oxide derivatives exhibit α-glucosidase inhibition (IC₅₀ = 12 µM) .

  • Solubility : Hydrolysis products (e.g., chromenone-3-carboxylic acid) demonstrate improved aqueous solubility (logP = 1.2 vs. 3.8 for parent compound) .

This compound’s modular reactivity enables tailored modifications for pharmaceutical applications, particularly in antimicrobial and enzyme-targeted therapies.

Scientific Research Applications

3-(4-Benzoylpiperazine-1-carbonyl)coumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Benzoylpiperazine-1-carbonyl)coumarin involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase, affecting pH regulation and ion transport within cells. Additionally, it can target signaling pathways such as PI3K/Akt/mTOR, which are involved in cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • Benzoyl vs. Benzodioxol/Chlorophenyl : The benzoyl group (electron-withdrawing) may enhance metabolic stability compared to electron-donating groups like benzodioxol . Chlorophenyl substituents (as in ) introduce steric and electronic effects that could influence receptor binding.
  • Synthetic Efficiency : Sulfonyl derivatives (e.g., 6a–e) achieve moderate yields (75–81%) via straightforward sulfonylation, suggesting that analogous benzoyl derivatives could be synthesized similarly .

Antifungal Activity

Compound Target Pathogen Activity (MIC) Reference Compound Reference
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Candida albicans Potent Fluconazole
This compound Not reported N/A N/A N/A
3-Chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one C. albicans Most potent (IC₅₀: <1 µM) Fluconazole

Key Observations :

Cholinesterase Inhibition

Compound AChE Inhibition (IC₅₀) BChE Inhibition (IC₅₀) Reference Drug (Donepezil) Reference
3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one (3a–g) 0.8–5.2 µM 1.2–6.7 µM Donepezil (IC₅₀: 0.03 µM for AChE)
This compound Not tested Not tested N/A N/A

Key Observations :

  • Thioxo-triazole coumarins (3a–g) show moderate cholinesterase inhibition, suggesting that piperazine-linked coumarins like the target compound could be optimized for enhanced activity by modulating the benzoyl group’s electronic properties .

Antiviral Activity

Compound Target Virus Activity Mechanism Reference
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Parvovirus B19 Inhibited replication Cell viability modulation
This compound Not tested N/A N/A N/A

Key Observations :

  • Imidazothiazole coumarins demonstrate structure-dependent antiviral effects, implying that the benzoyl-piperazine moiety might offer a novel mechanism of action if tested .

Biological Activity

3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C24H22N2O4C_{24}H_{22}N_{2}O_{4}. It features a chromenone core substituted with a piperazine moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colorectal cancers.

Mechanism of Action:

  • Inhibition of Cell Proliferation: The compound inhibits cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Induction of Apoptosis: It promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Case Study:
In a recent in vivo study on SW620 colorectal cancer xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). The study also reported minimal toxicity to normal tissues, highlighting its potential as a selective anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanism of Action:
The antimicrobial activity is believed to stem from the inhibition of bacterial protein synthesis and disruption of cell membrane integrity .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with good oral bioavailability. Its half-life allows for once-daily dosing in potential therapeutic applications.

Toxicity Profile

Toxicity assessments indicate that the compound has a low toxicity profile in preclinical models. No significant adverse effects were observed at therapeutic doses, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for preparing 3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one and its analogs?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 3-acetyl coumarin and substituted aldehydes. Microwave-assisted synthesis (e.g., using PEG-600 as a solvent) improves reaction efficiency and yield under solvent-free or green chemistry conditions . For intermediates like 3-acetyl coumarin, Von Pechmann condensation of salicyaldehyde and ethyl acetoacetate with Zn[(L)-Proline]² as a catalyst is effective . Reaction progress is monitored via TLC, and purification is achieved via column chromatography. Structural confirmation employs UV-Vis, FT-IR, ¹H NMR, and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use X-ray crystallography (supported by SHELX programs ) for precise structural determination. Complement with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O, π–π stacking) . Spectroscopic techniques (¹H NMR, IR) validate functional groups, while DFT calculations (e.g., molecular electrostatic potential, NCIplot analysis) quantify electronic properties and non-covalent interactions .

Q. What are the standard protocols for evaluating the biological activity of this compound?

  • Methodology : Screen for cytotoxicity using in vitro assays (e.g., MTT on cancer cell lines). For antimicrobial activity, synthesize derivatives with 1,3,4-oxadiazole-triazine moieties and test against bacterial/fungal strains via broth microdilution . DNA binding studies (UV-Vis titration, fluorescence quenching) and molecular docking (e.g., AutoDock) can elucidate mechanisms, such as interactions with DNA grooves or enzymes like PARP .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance selectivity for specific derivatives (e.g., antimicrobial or anticancer agents)?

  • Methodology : Introduce bioisosteric replacements (e.g., substituting benzoyl with sulfonyl groups) to modulate solubility and activity. For antimicrobial targets, conjugate the coumarin core with 5-sulfanyl-1,3,4-oxadiazole and triazine moieties via nucleophilic substitution reactions under pH-controlled conditions . Microwave irradiation reduces reaction times and improves regioselectivity in Claisen-Schmidt condensations .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to study protein-ligand stability. Use QSAR models to correlate substituent effects (e.g., methoxy, nitro groups) with bioactivity . Docking studies (e.g., Glide SP/XP) can prioritize derivatives for synthesis by predicting binding affinities to targets like PARP-1/2 .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s photophysical and bioactivity profiles?

  • Methodology : Replace the benzoyl group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation via increased π-acidity . For fluorescence-based sensing (e.g., metal ion detection), modify the coumarin core with pyrazole or thiazole rings and quantify Stokes shifts via UV-Vis/fluorescence spectroscopy .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodology : Conduct reproducibility studies with controlled parameters (e.g., solvent purity, catalyst loading). Compare conventional vs. microwave-assisted syntheses to identify efficiency trade-offs . Validate bioactivity discrepancies using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. What advanced techniques are used to study the compound’s solid-state behavior and crystallinity?

  • Methodology : Analyze polymorphism via powder XRD and DSC. Employ Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H-bonding, halogen interactions) influencing crystal packing . For co-crystal engineering, screen with dicarboxylic acids (e.g., succinic acid) to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.